(R)-1-(2,5-Difluoropyridin-3-yl)ethanol
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Overview
Description
®-1-(2,5-Difluoropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions and an ethanol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2,5-difluoropyridine.
Chiral Catalyst: A chiral catalyst is used to introduce the ethanol group at the 3 position of the pyridine ring. This step ensures the formation of the ®-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Difluoropyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-difluoropyridine-3-carboxylic acid.
Reduction: Formation of 2,5-difluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
®-1-(2,5-Difluoropyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Difluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Difluoropyridin-3-yl)ethanol: The enantiomer of the compound with different stereochemistry.
2,5-Difluoropyridine: The parent compound without the ethanol group.
3-Hydroxy-2,5-difluoropyridine: A hydroxyl derivative with similar structural features.
Uniqueness
®-1-(2,5-Difluoropyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both fluorine atoms and an ethanol group on the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
(1R)-1-(2,5-difluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
InChI Key |
VSHXUPVCLGZGOU-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)F)F)O |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)F)O |
Origin of Product |
United States |
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